REACTION_CXSMILES
|
NC1C=CC(C)=CC=1[C:4](O)=[O:5].[NH2:12][C:13]1[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][C:14]=1[C:20]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=1[O:28][CH3:29])=[O:21].[NH2:30][C:31]1[S:32][CH:33]=[CH:34][N:35]=1>>[NH2:12][C:13]1[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][C:14]=1[C:20]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=1[O:28][CH3:29])=[O:21].[CH3:29][O:28][C:23]1[CH:24]=[CH:25][CH:26]=[CH:27][C:22]=1[C:20]([C:14]1[CH:15]=[C:16]([CH3:19])[CH:17]=[CH:18][C:13]=1[NH:12][C:4]([NH:30][C:31]1[S:32][CH:33]=[CH:34][N:35]=1)=[O:5])=[O:21]
|
Name
|
|
Quantity
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1.51 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=C(C=C1)C
|
Name
|
|
Quantity
|
121 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)C)C(=O)C1=C(C=CC=C1)OC
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Name
|
|
Quantity
|
0.06 g
|
Type
|
reactant
|
Smiles
|
NC=1SC=CN1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)C)C(=O)C1=C(C=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 843 g | |
YIELD: PERCENTYIELD | 35% |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)C2=C(C=CC(=C2)C)NC(=O)NC=2SC=CN2)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 132 mg | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |